molecular formula C20H18FN3O2 B4673960 1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE

1-[3-(4-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-PHENYLPIPERAZINE

Cat. No.: B4673960
M. Wt: 351.4 g/mol
InChI Key: PACBHJPTEBBNNU-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, an oxazole ring, and a phenylpiperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Coupling with Piperazine: The final step involves coupling the oxazole derivative with phenylpiperazine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways involving oxazole derivatives and their interactions with cellular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), thereby affecting downstream signaling cascades.

Comparison with Similar Compounds

1-[3-(4-Fluorophenyl)-1,2-oxazole-5-carbonyl]-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound lacks the oxazole ring and has different pharmacological properties.

    3-(4-Fluorophenyl)-5-phenyl-1,2,4-oxadiazole: This compound contains an oxadiazole ring instead of an oxazole ring, leading to variations in its chemical reactivity and biological activity.

    4-Phenyl-1,2,3-triazole: This compound has a triazole ring, which imparts different chemical and biological properties compared to the oxazole ring.

Properties

IUPAC Name

[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)18-14-19(26-22-18)20(25)24-12-10-23(11-13-24)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACBHJPTEBBNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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